molecular formula C27H22N2O6 B2919394 ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114648-18-8

ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2919394
CAS No.: 1114648-18-8
M. Wt: 470.481
InChI Key: SYTAUHXMOCUBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinoline derivative with three key substituents:

  • Position 2: A phenyl group, contributing to hydrophobic interactions.
  • Position 4: A methoxy group linked via a carbamoyl bridge to a 1,3-benzodioxol-5-yl moiety, enhancing metabolic stability and target binding.
  • Position 6: An ethyl carboxylate ester, influencing lipophilicity and hydrolysis rates.

Properties

IUPAC Name

ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O6/c1-2-32-27(31)18-8-10-21-20(12-18)24(14-22(29-21)17-6-4-3-5-7-17)33-15-26(30)28-19-9-11-23-25(13-19)35-16-34-23/h3-14H,2,15-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTAUHXMOCUBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps, including the formation of the quinoline core, the introduction of the benzodioxole moiety, and the attachment of the carbamoylmethoxy group. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium catalysts for coupling reactions

    Bases: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the original compound.

Scientific Research Applications

Ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by:

Comparison with Similar Compounds

Structure :

  • Position 4: Methoxy group (simpler than the target compound's benzodioxol-carbamoyl-methoxy).
  • Position 6: Methyl carboxylate (shorter alkyl chain than ethyl).

Key Differences :

  • Lipophilicity: The ethyl ester in the target compound increases lipophilicity (clogP ~3.5 vs.
  • Metabolic Stability : The benzodioxol-carbamoyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to 6a’s methoxy group .
  • Synthesis : 6a is synthesized via methyl iodide alkylation under reflux, while the target compound likely requires coupling reagents (e.g., EDC/HOBt) to introduce the carbamoyl-benzodioxol moiety .
2.2. Ethyl 4-(4-((2-Bromoethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydro pyrimidine-5-carboxylate

Structure :

  • Pyrimidine core (vs. quinoline in the target compound).
  • Bromoethoxy group at position 4 (reactive handle for further modifications).

Key Differences :

  • Bioactivity: Pyrimidines often target dihydrofolate reductase, while quinolines are associated with DNA intercalation or kinase inhibition.
  • Stability : The target compound’s carbamoyl linkage is less prone to hydrolysis than the bromoethoxy group in this analog .
2.3. 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-Phenyl-4-quinolinecarboxylate

Structure :

  • Position 4: Benzyloxy-phenyl group attached via an oxoethyl ester.
  • Position 2: Phenyl group (similar to the target compound).

Key Differences :

  • Solubility : The oxoethyl ester in this compound may reduce solubility compared to the ethyl carboxylate in the target compound.
  • Target Binding : The benzodioxol-carbamoyl group in the target compound could engage in hydrogen bonding, unlike the benzyloxy group .
2.4. 4-(2H-1,3-Benzodioxol-5-yl)-1-{[(2,6-Diethylphenyl)carbamoyl]methyl}-2-(4-propoxyphenyl)pyrrolidine-3-carboxylate

Structure :

  • Pyrrolidine core (vs. quinoline).
  • Benzodioxol and carbamoyl groups (shared with the target compound).

Key Differences :

  • Synthesis: The pyrrolidine derivative requires multi-step cyclization, while the target compound’s quinoline synthesis is more straightforward .

Structural and Functional Analysis Table

Compound Core Position 4 Substituent Position 6 Substituent Key Properties
Target Compound Quinoline Benzodioxol-carbamoyl-methoxy Ethyl carboxylate High lipophilicity, metabolic stability
Methyl 6-Methoxy-2-phenylquinoline-4-carboxylate (6a) Quinoline Methoxy Methyl carboxylate Moderate solubility, simpler synthesis
Pyrimidine Derivative Pyrimidine Bromoethoxy-carbonylphenyl Ethyl carboxylate Reactive, lower stability
2-[4-(Benzyloxy)phenyl]-2-oxoethyl Ester Quinoline Benzyloxy-phenyl-oxoethyl - Low solubility, bulky substituent
Pyrrolidine Derivative Pyrrolidine Benzodioxol-carbamoyl-methyl Ethyl carboxylate High bioavailability, complex synthesis

Research Findings and Implications

  • Biological Activity: The target compound’s benzodioxol-carbamoyl group may enhance binding to ATP-binding cassette transporters (e.g., P-glycoprotein), as seen in related quinolines .
  • Crystallography : Structural validation using SHELX programs (e.g., SHELXL for refinement) would confirm substituent orientations and hydrogen-bonding networks .
  • Drug Design : The ethyl carboxylate at position 6 balances lipophilicity and hydrolysis rates, making it preferable to methyl esters in prolonged-action formulations.

Biological Activity

Ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth examination of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a quinoline core with substituents that include a benzodioxole moiety and a carbamoyl group. Its molecular formula is C22H20N2O6C_{22}H_{20}N_2O_6, with a molecular weight of approximately 396.41 g/mol. The presence of the benzodioxole group is significant as it is associated with various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer pathways, such as COX-2 and iNOS, which are crucial in inflammation and tumor progression .
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells .
  • Antimicrobial Properties : Research indicates that quinoline derivatives often possess antimicrobial activity against various pathogens, suggesting that this compound may also share similar properties .

Anticancer Activity

This compound has been evaluated for its anticancer properties across several studies:

  • In Vitro Studies : A study assessed the compound's cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. Results indicated significant inhibition of cell proliferation, with IC50 values in the low micromolar range .
  • Mechanistic Insights : The anticancer activity is believed to involve apoptosis induction and cell cycle arrest through modulation of key signaling pathways .

Antimicrobial Activity

The compound has also been tested for antimicrobial efficacy:

  • Bacterial Inhibition : In vitro assays revealed that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined to be effective compared to standard antibiotics .

Case Studies

  • Case Study on Anticancer Effects : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls.
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth, supporting its potential as an alternative therapeutic agent for bacterial infections.

Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)~10 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.